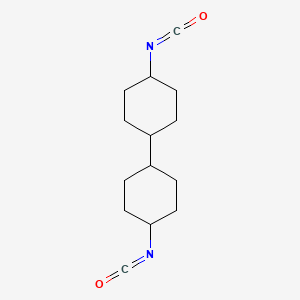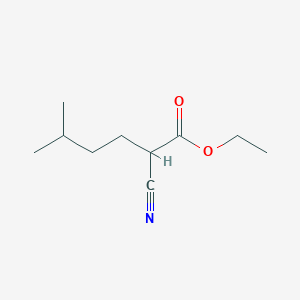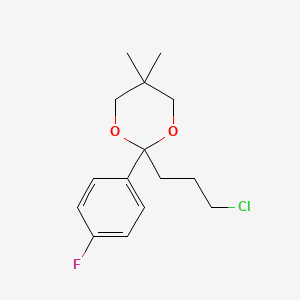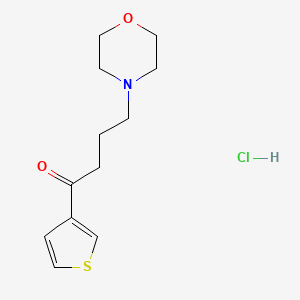
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is a chemical compound that features a morpholine ring, a thienyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride typically involves the condensation of morpholine with a thienyl-substituted butanone. The reaction is often catalyzed by Lewis acids under controlled conditions to ensure high yield and purity . The key steps include:
Condensation Reaction: Morpholine reacts with a thienyl-substituted butanone in the presence of a Lewis acid catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholino-1-(2-thienyl)-1-butanone hydrochloride
- 4-Morpholino-1-(4-thienyl)-1-butanone hydrochloride
Uniqueness
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is unique due to the position of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Properties
CAS No. |
31634-10-3 |
|---|---|
Molecular Formula |
C12H18ClNO2S |
Molecular Weight |
275.80 g/mol |
IUPAC Name |
4-morpholin-4-yl-1-thiophen-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-12(11-3-9-16-10-11)2-1-4-13-5-7-15-8-6-13;/h3,9-10H,1-2,4-8H2;1H |
InChI Key |
OQGITBJYKUTLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)C2=CSC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


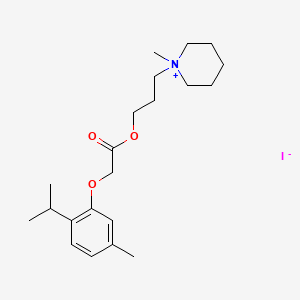
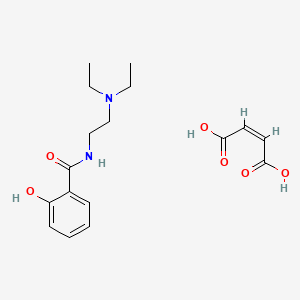
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)


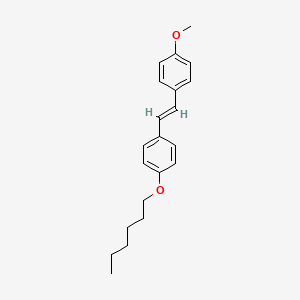
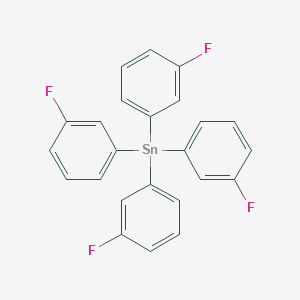
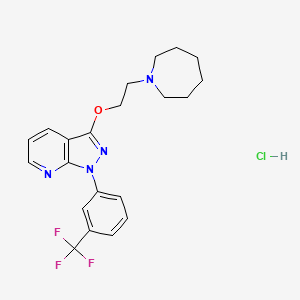
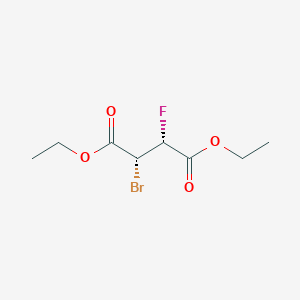
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
